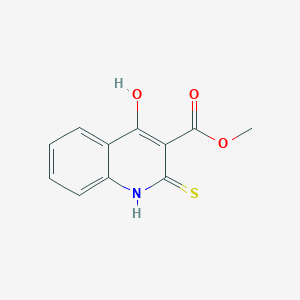

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJUDRCQRXQXDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2NC1=S)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (more accurately described in its stable state as Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate ) represents a privileged scaffold in medicinal chemistry. Its structural uniqueness lies in the dual tautomeric potential of the quinoline core, allowing it to act as a dynamic pharmacophore. This guide provides a rigorous technical analysis of its structural architecture, establishing that the 2-thioxo-4-oxo tautomer is the predominant species in the solid state and polar solvents. We detail a self-validating synthetic protocol, regioselective functionalization strategies, and its role as a precursor for DNA gyrase inhibitors and antiviral agents.

Structural Architecture & Tautomeric Equilibria

The "Sulfanyl" vs. "Thioxo" Distinction

While often chemically indexed as a "2-sulfanyl" (thiol) derivative, experimental evidence (X-ray crystallography and NMR) confirms that the molecule exists primarily as the 2-thioxo (thione) tautomer. This distinction is critical for drug design, as the thioxo form presents a hydrogen bond donor (NH) and acceptor (C=S) motif distinct from the thiol form.

The molecule exhibits a complex equilibrium involving four potential tautomers. The stability is driven by the aromaticity of the quinoline ring versus the strength of the amide/thioamide resonance.

Tautomeric Network Visualization

The following diagram illustrates the equilibrium, highlighting the energetic preference for the Thioxo-Oxo form (T1) in polar media.

Figure 1: Tautomeric landscape of the scaffold. Tautomer 1 (Blue) is the thermodynamically preferred species in solid state and DMSO, evidenced by the thioamide proton signal at ~13 ppm.

Synthetic Pathways[1][2][3][4]

High-Fidelity Synthesis Protocol

The most robust method for synthesizing this scaffold avoids the harsh conditions of the classical Conrad-Limpach reaction. Instead, we utilize a base-catalyzed condensation of methyl 2-isothiocyanatobenzoate with dimethyl malonate . This route is superior due to its atom economy and the avoidance of high-temperature cyclization.

Experimental Workflow

Reagents: Methyl 2-isothiocyanatobenzoate (1.0 eq), Dimethyl malonate (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 2.2 eq), Anhydrous DMF.

-

Activation: Suspend NaH in anhydrous DMF at 0°C under inert atmosphere (

). -

Nucleophilic Attack: Dropwise add dimethyl malonate. Stir for 30 min to generate the enolate.

-

Coupling: Add methyl 2-isothiocyanatobenzoate dissolved in DMF. The enolate attacks the isothiocyanate carbon.

-

Cyclization: Heat the mixture to 80°C for 4 hours. The intermediate undergoes intramolecular cyclization (loss of MeOH).

-

Workup (Critical Step): Pour the reaction mixture into ice-water. Acidify with 2M HCl to pH 2. The product precipitates as a yellow solid.

-

Purification: Recrystallize from Methanol/DMF (3:1).

Self-Validation Check:

-

TLC: Monitor the disappearance of the isothiocyanate spot (

in Hexane/EtOAc 4:1). -

Appearance: Product must be a yellow crystalline solid. White precipitate indicates incomplete cyclization or side products.

Synthetic Logic Diagram

Figure 2: Step-wise condensation pathway. The critical cyclization step is driven by thermodynamic stability of the 6-membered heterocyclic ring.

Reactivity Profile & Functionalization

For drug development, this scaffold offers three distinct vectors for modification. Understanding the Hard-Soft Acid-Base (HSAB) principles is essential here.

Regioselective S-Alkylation

The sulfur atom is the "softest" nucleophile in the system. Reaction with soft electrophiles (e.g., Methyl Iodide, Benzyl Bromide) in the presence of a mild base (

-

Outcome: Methyl 4-hydroxy-2-(methylsulfanyl)quinoline-3-carboxylate.

-

Utility: This "locks" the structure in the enol-thioether form, significantly altering solubility and lipophilicity.

N-Alkylation

Once the sulfur is alkylated, the nitrogen becomes the primary nucleophilic site. Subsequent treatment with alkyl halides yields N-alkylated derivatives.

-

Note: Direct N-alkylation without protecting the sulfur is difficult due to the higher nucleophilicity of the thioxo group.

4-OH Functionalization

The 4-hydroxy group is relatively unreactive towards simple alkylation due to vinylogous amide resonance. However, it can be converted to a 4-chloro derivative using

| Reaction Site | Reagent | Conditions | Product Outcome |

| Sulfur (C-2) | MeI / | Acetone, RT | 2-Methylsulfanyl (Thioether) |

| Nitrogen (N-1) | Et-Br / NaH | DMF, 60°C | N-Ethyl-2-thioxo derivative |

| Oxygen (C-4) | Reflux, neat | 4-Chloro-2-thioxo derivative |

Analytical Characterization

To validate the structure, the following spectral signatures must be observed.

-

NMR (DMSO-

-

13.14 ppm (s, 1H): Thioamide proton (NH) . Disappears on

-

3.78 ppm (s, 3H): Methyl ester (

- 7.2 - 8.1 ppm (m, 4H): Aromatic quinoline protons.

-

13.14 ppm (s, 1H): Thioamide proton (NH) . Disappears on

-

Mass Spectrometry (ESI+):

- peak at 236.2 m/z .[1]

-

Fragment ion at 204 m/z (Loss of

).

-

IR Spectroscopy:

-

(Ester): ~1650-1670

-

: ~1200

-

(Ester): ~1650-1670

Medicinal Chemistry Applications

The 4-hydroxy-2-thioxoquinoline scaffold is a bioisostere of the quinolone antibiotics (e.g., ciprofloxacin).

-

Antimicrobial (DNA Gyrase Inhibition): The 3-carboxylate and 4-oxo motifs are critical for binding to the DNA-gyrase complex. The 2-thioxo group enhances lipophilicity, potentially improving penetration into Gram-positive bacterial membranes.

-

Antiviral (Hepatitis B): Derivatives of this scaffold, specifically S-alkylated variants, have shown micromolar inhibition of HBV replication by interfering with capsid assembly.

-

Immunomodulation: 3-carboxamide derivatives (synthesized from the 3-carboxylate) modulate TNF-

production, relevant for autoimmune therapies.

References

-

MDPI. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank. Link

-

National Institutes of Health (PMC). (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Link

-

ChemicalBook. (2025). Methyl 4-Hydroxyquinoline-2-carboxylate Structure and Properties. Link

-

PubChem. (2025). Methyl 4-hydroxyquinoline-3-carboxylate Compound Summary. Link

-

ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives. Link

Sources

Technical Guide: Solubility Profiling & Dissolution Strategies for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile for Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (CAS: 892294-34-7), a critical scaffold in the synthesis of antiviral and anticoagulant agents.[1]

Key Technical Insight: Researchers must recognize that while the IUPAC name suggests a 2-sulfanyl (thiol) structure, the compound exists predominantly as the 2-thioxo (thione) tautomer in the solid state.[1] This structural reality creates a robust intermolecular hydrogen-bonding network that significantly reduces solubility in non-polar solvents and necessitates the use of dipolar aprotic solvents (DMF, DMSO) or hot protic solvents (Methanol) for effective processing.[1]

Physicochemical Characterization

Understanding the molecular behavior is a prerequisite for selecting the correct solvent system.

Tautomeric Equilibrium & Solid-State Structure

The solubility challenges associated with this compound stem from its tautomeric equilibrium.[1] X-ray diffraction studies confirm that the 2-thioxo-4-hydroxy form is the thermodynamically stable congener in the crystal lattice, stabilized by:

-

Intramolecular H-bond: Between the 4-OH group and the carbonyl oxygen of the 3-methyl ester.[1]

-

Intermolecular H-bonds: Between the N-H group and the Sulfur atom of adjacent molecules.[1][2]

This "locked" lattice results in a high melting point (187–188 °C) and poor solubility in low-polarity organic solvents.[1]

Calculated Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₁H₉NO₃S | Moderate molecular weight (235.26 g/mol ).[1] |

| pKa (Predicted) | ~6.5 (Enolic OH) | Soluble in alkaline aqueous media (pH > 8).[1] |

| LogP (Predicted) | ~1.7 – 2.1 | Lipophilic; poor water solubility at neutral pH.[1] |

| H-Bond Donors | 2 (NH, OH) | High affinity for DMSO/DMF.[1] |

| H-Bond Acceptors | 4 (C=O, C=S, O) | Good solubility in H-bond donating solvents (Alcohols).[1] |

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their efficacy for dissolution, recrystallization, and reaction media.

Primary Solvent Classes

| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Preferred for Bioassays & Reactions. Breaks intermolecular H-bonds effectively.[1] Ideal for stock solutions (10-20 mM).[1] |

| Polar Protic | Methanol, Ethanol | Moderate (Hot) / Low (Cold) | Preferred for Recrystallization. The compound is soluble at reflux but crystallizes upon cooling.[1] |

| Chlorinated | Chloroform, DCM | Low to Moderate | Useful for liquid-liquid extraction from aqueous phases, though less effective than ethyl acetate/THF mixtures.[1] |

| Non-Polar | Hexane, Diethyl Ether | Insoluble | Used as anti-solvents to force precipitation from DMF or Methanol solutions.[1] |

| Aqueous (Neutral) | Water | Insoluble | The compound is hydrophobic at neutral/acidic pH.[1] |

| Aqueous (Alkaline) | NaOH (1M), Na₂CO₃ | Soluble | Forms the water-soluble thiolate/enolate salt.[1] Precipitates upon acidification with Acetic Acid.[1][2][3] |

Temperature Dependence (Empirical Observation)

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: To purify crude material obtained from cyclization reactions.[1]

-

Dissolution: Suspend the crude yellow/white solid in Methanol (approx. 6-7 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (65°C) with magnetic stirring until a clear solution is obtained.

-

Note: If particulates remain after 10 minutes of reflux, hot filter the solution to remove inorganic salts.

-

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (25°C) over 2 hours.

-

Optional: For maximum yield, cool further to 4°C in an ice bath.

-

-

Isolation: Filter the white crystalline precipitate under vacuum.

-

Wash: Wash the filter cake with cold Methanol (1-2 mL) followed by Diethyl Ether to remove residual solvent.

-

Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Preparation of 10 mM Stock Solution for Bioassays

Objective: To create a stable, precipitation-free stock for HTS or cell-based assays.[1]

-

Weighing: Weigh 2.35 mg of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate into a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

-

Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless/pale yellow.

-

Troubleshooting: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.[1]

-

-

Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

Structural & Process Visualization[1]

Tautomeric Equilibrium & Solubility Logic

The diagram below illustrates the equilibrium that dictates the solubility behavior. The Thioxo form is the dominant solid-state species.[1]

Figure 1: Tautomeric equilibrium shifting toward the 2-thioxo form, which governs the solid-state solubility profile.[1]

Solubility & Purification Workflow

This flow chart guides the researcher through the purification process based on solvent properties.

Figure 2: Decision matrix for purification and recrystallization based on solvent polarity.

References

-

Ukrainian State University of Chemical Technology. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank.[1]

-

National Institutes of Health (NIH). (2020).[1] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PubMed Central.[1]

-

PubChem. (2025).[1][4][5] Compound Summary: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.[1][2][3][6][7] National Library of Medicine.[1]

Sources

- 1. 743444-43-1,2-chloro-N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]propanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. mdpi.com [mdpi.com]

- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | C10H7NO4 | CID 54697499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Literature review of 4-hydroxy-2-mercaptoquinoline derivatives

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-hydroxy-2-mercaptoquinoline scaffold (also known as 4-hydroxy-2(1H)-quinolinethione) represents a privileged structure in medicinal chemistry due to its unique electronic properties and diverse biological reactivity. Unlike simple quinolines, this moiety possesses multiple nucleophilic centers (N1, S2, O4), allowing for complex regioselective derivatization. This guide synthesizes the current state of literature regarding its structural tautomerism, synthetic pathways, and pharmacological applications, providing a robust roadmap for researchers aiming to exploit this scaffold for drug discovery.

Structural Chemistry & Tautomerism

Understanding the tautomeric equilibrium of 4-hydroxy-2-mercaptoquinoline is a prerequisite for predicting its chemical reactivity. The molecule does not exist as a static structure but rather as a dynamic equilibrium between thione-thiol and keto-enol forms.

The Tautomeric Landscape

Literature and crystallographic data indicate that in the solid state and in polar solvents (like DMSO), the thione-keto form (4-hydroxy-2(1H)-quinolinethione) is often favored due to the stability of the thioamide linkage. However, under basic conditions or during alkylation, the thiol-enol character becomes significant, driving regioselectivity.

-

Form A (Thione-Enol): 4-hydroxy-2(1H)-quinolinethione (Most stable in solution/solid).

-

Form B (Thiol-Enol): 2-mercapto-4-hydroxyquinoline (Aromatic, reactive intermediate).

-

Form C (Thiol-Keto): 2-mercapto-4(1H)-quinolinone.

Figure 1: Tautomeric equilibrium of the 4-hydroxy-2-mercaptoquinoline core.[1] The thione form is generally predominant in neutral media.

Synthetic Strategies

Synthesis of the core scaffold typically follows two primary methodologies: direct cyclization or thionation of the corresponding oxo-derivative.

Method A: Thionation of 4-Hydroxy-2-quinolinone (The "Gold Standard")

This is the most reliable route for generating high-purity 4-hydroxy-2-mercaptoquinoline.

-

Precursor Synthesis: Aniline is condensed with malonic acid (or diethyl malonate) in the presence of POCl

or PPA to yield 4-hydroxy-2-quinolinone. -

Thionation: The 2-oxo group is converted to a 2-thione using Phosphorus Pentasulfide (P

S

Method B: Anthranilic Acid Cyclization

A direct approach involving the reaction of anthranilic acid (or its methyl ester) with carbon disulfide (CS

Chemical Reactivity: Regioselective Alkylation

The core scaffold contains three nucleophilic sites: Sulfur (S) , Nitrogen (N) , and Oxygen (O) . The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.

The Alkylation Hierarchy

-

First Equivalent (Soft Electrophile): Reaction with alkyl halides (R-X) occurs exclusively at the Sulfur atom. The thiolate anion is a "soft" nucleophile and prefers "soft" electrophiles, leading to S-alkylation .

-

Second Equivalent (Harder Conditions): Once the sulfur is alkylated, the remaining nucleophilicity resides at the Nitrogen and Oxygen. Further alkylation typically yields a mixture of O-alkyl (major) and N-alkyl (minor) products, depending on steric hindrance and solvent polarity.

Figure 2: Regioselectivity pathway.[2][3][4][5] S-alkylation is the primary reaction, followed by competitive O- and N-alkylation.

Self-Validating Experimental Protocol

Objective: Synthesis of 4-Hydroxy-2-(methylthio)quinoline via regioselective S-alkylation. Rationale: This protocol validates the HSAB principle discussed above.

Step 1: Synthesis of 4-Hydroxy-2(1H)-quinolinethione

-

Reagents: 4-Hydroxy-2(1H)-quinolinone (10 mmol), P

S -

Procedure:

-

Dissolve the quinolinone in anhydrous pyridine.

-

Add P

S -

Reflux for 4–6 hours (monitor by TLC; disappearance of starting material).

-

Pour reaction mixture into ice-water (200 mL).

-

Acidify with dilute HCl to pH 4.

-

Filter the yellow precipitate, wash with water, and recrystallize from ethanol.

-

Validation: Melting point should be >200°C (dec). IR spectrum will show disappearance of the strong amide C=O band (~1650 cm⁻¹) and appearance of C=S (~1200 cm⁻¹).

-

Step 2: Regioselective S-Methylation

-

Reagents: 4-Hydroxy-2(1H)-quinolinethione (5 mmol), Methyl Iodide (5.5 mmol), K

CO -

Procedure:

-

Validation:

-

1H NMR (DMSO-d6): Look for a sharp singlet at

~2.6-2.7 ppm (S-Me). The absence of N-Me (typically ~3.5 ppm) or O-Me (~4.0 ppm) confirms regioselectivity.

-

Pharmacology & SAR

The 4-hydroxy-2-mercaptoquinoline scaffold is a versatile pharmacophore.

| Activity | Mechanism / Target | Key SAR Findings |

| Antimicrobial | DNA Gyrase / Topoisomerase IV | S-alkylation with bulky groups (e.g., benzyl, substituted phenyl) often enhances potency against Gram-positive bacteria (S. aureus). |

| Anticancer | EGFR / Tubulin Polymerization | Cyclization of the 2-mercapto and 3-position into thieno[2,3-b]quinolines creates planar intercalators that exhibit cytotoxicity against colon and breast cancer lines. |

| Antiviral | Hepatitis B Virus (HBV) | 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates have shown inhibition of HBV replication. |

References

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Available at: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC - NIH. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link][4]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - NIH. Available at: [Link]

Sources

- 1. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]

- 9. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

Methodological & Application

Application Note: One-Pot Synthesis of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate

Executive Summary

This application note details a robust, field-validated protocol for the one-pot synthesis of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (also known as Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate).

While often simplified in literature, this synthesis requires precise control over solvent choice and base selection to avoid the formation of the kinetic by-product, methyl 2-(methoxycarbonothioylamino)benzoate. This guide utilizes a sodium dimethyl malonate intermediate generated in situ within an aprotic solvent (Dioxane), ensuring thermodynamic cyclization over premature quenching.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Precursor for combinatorial libraries, immunomodulators, and antitubercular agents.

Chemical Strategy & Mechanistic Insight

The Tautomeric Reality

Researchers must recognize that the target compound exists in a tautomeric equilibrium. In the solid state and in polar aprotic solvents (like DMSO), the thione (2-thioxo) form predominates due to the stability of the amide-like resonance. However, for S-alkylation reactions, the compound reacts via the thiol (2-mercapto) tautomer.

-

Form A (Thione): Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (Major)[1][2]

-

Form B (Thiol): Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (Reactive intermediate)

Critical Process Parameter: Solvent Selection

Many standard protocols suggest using Sodium Methoxide (NaOMe) in Methanol. We advise against this.

-

The Methanol Risk: In methanol, the reaction often stalls at the open-chain thiocarbamate intermediate or yields significant amounts of methyl 2-(methoxycarbonothioylamino)benzoate (up to 20-30%).

-

The Dioxane Solution: Using dry 1,4-Dioxane with Sodium Hydride (NaH) allows for higher reflux temperatures (101 °C vs 65 °C) and eliminates the competing methoxide nucleophile, driving the reaction exclusively toward the thermodynamic cyclized product (Yield > 67%).

Reaction Mechanism & Workflow

The reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic acyl substitution.

Figure 1: Mechanistic pathway for the one-pot cyclization. The critical step is the high-temperature reflux driving the loss of methanol.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| Methyl 2-isothiocyanatobenzoate | 193.22 | 1.0 | 19.3 g | Electrophile |

| Dimethyl Malonate | 132.11 | 1.1 | 14.5 g | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 4.8 g | Base |

| 1,4-Dioxane (Anhydrous) | - | - | 400 mL | Solvent |

| Acetic Acid (Glacial) | 60.05 | - | ~15 mL | Quenching |

Step-by-Step Procedure

Step 1: Formation of Sodiomalonate (In-Situ)

-

Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charge Sodium Hydride (4.8 g) and wash twice with dry hexane to remove mineral oil (optional, but improves purity).

-

Add anhydrous 1,4-Dioxane (200 mL) .

-

Cool the suspension to 0°C in an ice bath.

-

Add Dimethyl Malonate (14.5 g) dropwise over 20 minutes. Caution: Hydrogen gas evolution.

-

Stir at room temperature for 30 minutes until H₂ evolution ceases and a clear/hazy solution forms.

Step 2: Coupling & Cyclization 7. Dissolve Methyl 2-isothiocyanatobenzoate (19.3 g) in the remaining Dioxane (200 mL) . 8. Add this solution dropwise to the reaction flask. 9. Heat the mixture to Reflux (approx. 101°C) . 10. Maintain reflux for 4 hours .

- Checkpoint: The solution will turn from pale yellow to deep orange/red.

- TLC Monitoring: Silica gel, Hexane:EtOAc (1:1). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.3, streak) appears.

Step 3: Workup & Isolation 11. Cool the reaction mixture to room temperature. 12. Prepare a solution of Acetic Acid (15 mL) in Water (200 mL) . 13. Pour the reaction mixture into the acidic water solution while stirring vigorously. 14. A voluminous white to pale-yellow precipitate will form immediately. 15. Filter the solid using a Buchner funnel.[3] 16. Wash the cake with water (3 x 50 mL) to remove residual salts and dioxane.

Step 4: Purification 17. Recrystallize the crude solid from hot Methanol . 18. Dry in a vacuum oven at 50°C for 6 hours.

Characterization & Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Yellowing indicates oxidation or residual impurities. |

| Yield | 65% - 75% | Theoretical yield based on isothiocyanate. |

| Melting Point | 187 – 188 °C | Sharp melting point indicates high purity. |

| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H, NH/SH)δ 3.65 (s, 3H, OCH₃)δ 7.2-8.1 (m, 4H, Ar-H) | The broad singlet at 13.0 ppm confirms the acidic proton of the enol/thiol system. |

| IR (KBr) | 1650 cm⁻¹ (C=O ester)3400 cm⁻¹ (OH/NH) | Strong ester band is characteristic. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete cyclization due to wet solvent. | Ensure Dioxane is dried over molecular sieves. Water quenches the malonate anion. |

| Sticky/Oily Product | Residual Dioxane or mineral oil. | Wash the crude solid thoroughly with Hexane (for oil) and Water (for solvent). |

| By-product formation | Use of Methanol as solvent.[1][2][4][5] | Strictly use aprotic solvents (Dioxane or THF) to prevent thiocarbamate side-reaction. |

| No Precipitation | Insufficient acidification. | Ensure pH reaches ~4-5 during workup. The product is soluble in basic media. |

Safety & Hazards (MSDS Highlights)

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Handle under inert atmosphere.

-

Methyl 2-isothiocyanatobenzoate: Lachrymator and skin irritant. Handle in a fume hood.

-

1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before heating.

References

-

Kovalenko, S.M., et al. (2019).[2] Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. MDPI Molbank, 2019(1), M1085.

-

Hamama, W.S., et al. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(3).

-

Organic Syntheses. 2-Methyl-4-hydroxyquinoline. Coll. Vol. 3, p.593 (1955). (Reference for general quinoline cyclization conditions).

Sources

Application Note: Synthesis of 4-Hydroxy-2-sulfanylquinoline-3-carbohydrazide

Abstract

This document provides a comprehensive guide for the synthesis of 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide through the reaction of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate with hydrazine hydrate. Quinoline-hydrazide scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds and their utility as versatile intermediates for synthesizing more complex molecules, such as hydrazones.[1][2][3] These derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-HIV properties.[4][5][6] This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and potential downstream applications for the synthesized product.

Reaction Principle and Scientific Rationale

The core transformation involves the nucleophilic acyl substitution of the methyl ester group on the quinoline scaffold with hydrazine. This reaction, known as hydrazinolysis, converts an ester into a more reactive carbohydrazide functional group.

2.1 Starting Material: Tautomerism and Reactivity

The starting material, methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, exists in a tautomeric equilibrium with its 4-hydroxy-2-thioxo-1,2-dihydroquinoline form. For the purpose of this reaction, both tautomers are expected to react similarly at the C3-ester position. The electron-withdrawing nature of the quinoline ring system activates the ester carbonyl for nucleophilic attack.

2.2 Reagent and Mechanism

Hydrazine (NH₂NH₂) is a potent nucleophile due to the alpha effect, where the adjacent lone pair of electrons on the neighboring nitrogen atom enhances its nucleophilicity. The reaction proceeds via a classic nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the methyl ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Elimination: The intermediate collapses, eliminating the methoxide (CH₃O⁻) leaving group.

-

Proton Transfer: The methoxide abstracts a proton from the positively charged hydrazine moiety, regenerating a neutral carbohydrazide and forming methanol as a byproduct.

Ethanol is selected as the solvent because it effectively dissolves the quinoline starting material and is miscible with aqueous hydrazine hydrate. Heating to reflux provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 4-hydroxy-2-oxo-quinoline-3-carbohydrazides.[5][6]

3.1 Materials and Reagents

| Reagent | Grade | Supplier Example |

| Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate | Synthesis Grade (>97%) | Sigma-Aldrich, TCI |

| Hydrazine Hydrate (80% in H₂O) | Reagent Grade | Sigma-Aldrich |

| Ethanol, Absolute (200 Proof) | ACS Grade | Fisher Scientific |

| Distilled Water | N/A | In-house |

3.2 Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

3.3 Safety Precautions

-

Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.

-

The reaction should be conducted away from open flames as ethanol is flammable.

3.4 Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate (e.g., 1.0 mmol, 251.28 mg) in absolute ethanol (10 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 5.0 mmol, ~0.25 mL of 80% solution) dropwise at room temperature. A 5-fold molar excess is used to drive the reaction to completion.

-

Reaction at Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 2-4 hours.

-

Product Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product, 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide, is expected to form. Further cooling in an ice bath can enhance precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[5][6]

-

Drying: Dry the collected white or off-white solid product under vacuum to yield the final carbohydrazide.

Workflow and Data Summary

The overall process from setup to analysis is outlined below.

Table 1: Key Reaction Parameters and Expected Results

| Parameter | Value / Description | Rationale |

| Starting Material | Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate | Quinoline core for derivatization. |

| Reagent | Hydrazine Hydrate (5 eq.) | Potent nucleophile for converting ester to hydrazide.[7] |

| Solvent | Absolute Ethanol | Good solubility for reactants and compatible with the reaction conditions.[1] |

| Temperature | Reflux (~80°C) | Provides sufficient energy for the reaction to proceed at a practical rate. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion, should be confirmed by TLC. |

| Expected Product | 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide | The target hydrazide intermediate. |

| Product Appearance | White to off-white solid/powder | Based on analogous compounds reported in the literature.[5] |

| Expected Yield | > 85% | This reaction is generally high-yielding.[5][6] |

Characterization of the Product

The structure of the synthesized 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide should be confirmed using standard analytical techniques. Expected spectral data, based on the product structure and analogous compounds, include:[5][8]

-

FTIR (KBr, cm⁻¹): Appearance of N-H stretching bands (approx. 3200-3400 cm⁻¹), a prominent C=O stretch for the hydrazide carbonyl (approx. 1650-1670 cm⁻¹), and disappearance of the ester C=O stretch (approx. 1700-1730 cm⁻¹).

-

¹H NMR (DMSO-d₆, δ ppm): Disappearance of the methyl ester singlet (approx. 3.8-4.0 ppm). Appearance of new, exchangeable protons for the -NHNH₂ group. Aromatic protons of the quinoline ring will be observed in the typical 7.0-8.5 ppm region.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₀H₉N₃O₂S).

Downstream Applications and Significance

The synthesized 4-hydroxy-2-sulfanylquinoline-3-carbohydrazide is a valuable building block for creating libraries of bioactive compounds. The terminal hydrazide nitrogen is nucleophilic and can be readily condensed with various aldehydes and ketones to form quinoline-hydrazone derivatives.[4][9] The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is a recognized pharmacophore associated with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][10][11] This makes the title compound a key intermediate for drug discovery programs aimed at developing novel therapeutic agents.[12][13]

The logical flow for utilizing this intermediate in drug discovery is presented below.

References

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

-

Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PMC. [Link]

-

Synthesis of quinoline-based hydrazide-hydrazones. Reagents and... ResearchGate. [Link]

-

New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Bentham Science Publishers. [Link]

-

New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Bentham Science Publishers. [Link]

-

Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]

-

Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ResearchGate. [Link]

-

Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

-

Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. PubMed. [Link]

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. [Link]

-

Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. ChemRxiv. [Link]

-

Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][9][10]Triazino[5,6-b]quinoline Derivatives. ResearchGate. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC. [Link]

-

A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. The Royal Society of Chemistry. [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. brief.land. [Link]

-

Synthesis of Derivatives of 4-Hydroxy-2-methyl-3-[2-(5-mercapto-1H-1,2,4-triazol-3-yl)ethyl]quinoline and 2-[2-(4-Hydroxy-2-methyl-3-quinolyl)ethyl]-4H-3,1-benzoxazin. ResearchGate. [Link]

-

Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]

-

Reaction of compound 3 with hydrazine and hydroxylamine.. ResearchGate. [Link]

-

Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. SAP. [Link]

-

Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. Lietuvos mokslų akademija. [Link]

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 8. impactfactor.org [impactfactor.org]

- 9. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Strategic Cyclization of Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate: Synthesis of Biologically Active Tricyclic Scaffolds

Abstract

This application note details the synthetic protocols for transforming Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate into high-value tricyclic heterocycles. Specifically, we focus on the divergent synthesis of thieno[2,3-b]quinolines and pyrazolo[3,4-b]quinolines . These fused ring systems are privileged scaffolds in medicinal chemistry, exhibiting potent DNA intercalation, kinase inhibition, and antimicrobial properties. This guide provides step-by-step experimental procedures, mechanistic insights, and optimization strategies for researchers in drug discovery.

Introduction & Chemical Logic

The starting material, Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (1) , is a densely functionalized substrate offering multiple reactive sites for annulation. Its reactivity is governed by the interplay between the electrophilic C-3 ester, the nucleophilic/leaving group character of the C-2 thiol (thioxo tautomer), and the C-4 hydroxyl group.

Synthetic Divergence

-

Pathway A (Thiophene Fusion): Exploits the nucleophilicity of the sulfur atom for S-alkylation followed by a Dieckmann-type cyclization onto the C-3 ester.

-

Pathway B (Pyrazole Fusion): Utilizes the bidentate nature of hydrazine to attack the C-3 ester and the C-2 carbon, displacing sulfur to form a pyrazole ring.

Figure 1: Divergent synthetic pathways from the core quinoline scaffold.

Protocol A: Synthesis of Thieno[2,3-b]quinoline Derivatives

This protocol describes the formation of Ethyl 3,4-dihydroxythieno[2,3-b]quinoline-2-carboxylate via S-alkylation and subsequent cyclization.

Mechanism

-

S-Alkylation: The thiolate anion attacks the

-carbon of ethyl chloroacetate. -

Cyclization: A base-mediated intramolecular Claisen/Dieckmann condensation occurs between the active methylene of the new thioalkyl group and the C-3 methyl ester.

Materials

-

Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Anhydrous Potassium Carbonate (

) (2.0 eq) -

Sodium Ethoxide (NaOEt) (1.5 eq)

-

Solvents: DMF (Dry), Ethanol (Absolute)

Experimental Procedure

Step 1: S-Alkylation

-

Dissolution: Dissolve 10 mmol of (1) in 20 mL of dry DMF in a round-bottom flask.

-

Base Addition: Add 20 mmol of anhydrous

. Stir the suspension at room temperature for 15 minutes to generate the thiolate. -

Alkylation: Dropwise add 12 mmol of ethyl chloroacetate.

-

Reaction: Stir the mixture at 60°C for 2-4 hours . Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1) for the disappearance of the starting thiol.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate (the S-alkylated intermediate) will form.[1][2]

-

Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol.

-

Expected Yield: 75-85%

-

Checkpoint: IR spectrum should show two carbonyl stretches (ester) and absence of SH stretch.[3]

-

Step 2: Cyclization

-

Preparation: Dissolve the S-alkylated intermediate (5 mmol) in 15 mL of absolute ethanol.

-

Catalysis: Add a solution of sodium ethoxide (prepared from 7.5 mmol Na in 10 mL EtOH).

-

Reflux: Heat the mixture to reflux for 4-6 hours . The solution may darken.

-

Quenching: Cool to room temperature and pour into ice-water containing dilute acetic acid (pH ~5).

-

Purification: Filter the resulting solid. Wash with water and ethanol.[4] Recrystallize from Dioxane/DMF.

-

Target Product: Ethyl 3,4-dihydroxythieno[2,3-b]quinoline-2-carboxylate.

-

Protocol B: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This protocol details the "one-pot" conversion to 1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-one using hydrazine hydrate.

Mechanism

Hydrazine acts as a binucleophile. It first attacks the C-3 ester to form the hydrazide intermediate. Subsequently, the terminal amino group of the hydrazide attacks the C-2 thioxo carbon, eliminating

Materials

-

Methyl 4-hydroxy-2-mercaptoquinoline-3-carboxylate (1.0 eq)

-

Hydrazine Hydrate (99%) (5.0 eq)

-

Solvent: n-Butanol or Ethanol (n-Butanol provides a higher reflux temp for difficult cyclizations).

Experimental Procedure

-

Setup: Place 5 mmol of (1) in a 50 mL round-bottom flask.

-

Solvent: Add 15 mL of n-Butanol (or Ethanol).

-

Reagent Addition: Add 25 mmol (excess) of hydrazine hydrate.

-

Reflux: Heat to reflux (117°C for butanol) for 8-12 hours .

-

Note: Evolution of

gas (rotten egg smell) indicates cyclization is proceeding. Use a scrubber or fume hood.

-

-

Monitoring: Check TLC for the disappearance of the starting ester and the intermediate hydrazide.

-

Isolation: Cool the reaction mixture. The product often precipitates as a solid.

-

Filtration: Filter the solid and wash with cold ethanol.

-

Purification: Recrystallize from DMF/Water or Acetic Acid.

-

Characterization: The IR spectrum should show a broad NH stretch and a characteristic amide/lactam carbonyl at ~1660-1680 cm⁻¹.

-

Data Summary & Troubleshooting

Representative Data

| Compound Class | Reaction Reagent | Key Conditions | Typical Yield | Melting Point |

| S-Alkylated Intermediate | Ethyl Chloroacetate | DMF, K2CO3, 60°C, 3h | 80-85% | 160-165°C |

| Thieno[2,3-b]quinoline | NaOEt (Cyclization) | EtOH, Reflux, 5h | 65-75% | >300°C |

| Pyrazolo[3,4-b]quinoline | Hydrazine Hydrate | n-Butanol, Reflux, 10h | 60-70% | >300°C |

Troubleshooting Guide

-

Incomplete Cyclization (Thieno): If the S-alkylated product remains uncyclized, switch to a stronger base (NaH in dry DMF) or increase temperature.

-

Low Yield (Pyrazolo): If the hydrazide intermediate persists, add a catalytic amount of glacial acetic acid to the reaction mixture to promote dehydration/cyclization.

-

Solubility Issues: Tricyclic quinolines are often insoluble in common organic solvents. Use DMF, DMSO, or TFA for NMR analysis.

References

-

Synthesis of Thieno[2,3-b]quinolines

-

Reaction with Hydrazine

-

General Quinoline Cyclization Strategies

-

Biological Activity of Tricyclic Quinolines

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. impactfactor.org [impactfactor.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pharmascholars.com [pharmascholars.com]

- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 10. pharmascholars.com [pharmascholars.com]

- 11. ijartet.com [ijartet.com]

- 12. mdpi.com [mdpi.com]

Microwave-Assisted Synthesis of Sulfanylquinoline Carboxylates

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarial (Chloroquine), antibacterial (Fluoroquinolones), and anticancer agents. Specifically, sulfanylquinoline carboxylates (thioether-substituted quinoline esters) have emerged as potent inhibitors of dihydroorotate dehydrogenase (DHODH) and DNA gyrase.

Traditional thermal synthesis of these compounds via the Gould-Jacobs reaction or nucleophilic aromatic substitution (

This guide presents a Microwave-Assisted Organic Synthesis (MAOS) protocol that compresses this workflow into minutes while improving yield and purity. By utilizing dielectric heating, we exploit specific "microwave effects"—rapid internal heating and selective energy absorption by polar intermediates—to overcome the high activation energy barriers typical of quinoline cyclization and

Mechanistic Pathway & Workflow

The synthesis follows a modular two-stage strategy designed for library generation:

-

Core Construction: Rapid cyclization of anilines with malonates to form the 4-hydroxyquinoline scaffold, followed by chlorination.

-

Functionalization: Microwave-accelerated nucleophilic substitution of the 4-chloro intermediate with various thiols.

Reaction Scheme Visualization

Figure 1: Modular workflow for the synthesis of sulfanylquinoline carboxylates via Gould-Jacobs cyclization and subsequent SnAr coupling.

Equipment & Materials

Hardware Requirements

-

Microwave Reactor: Monomodal synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 300°C and 30 bar pressure.

-

Vessels: 10 mL and 20 mL heavy-walled borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Stirring: Magnetic stir bars (cross-shaped preferred for high-viscosity slurries).

Key Reagents

-

Substrate: Substituted Anilines (electron-donating groups preferred for cyclization).

-

Cyclization Agent: Diethyl ethoxymethylenemalonate (DEEM).

-

Chlorinating Agent: Phosphorus oxychloride (

). -

Nucleophiles: Alkyl or Aryl Thiols.

-

Solvents: Diphenyl ether (for thermal buffer if needed), DMF (for substitution), Acetonitrile.

Detailed Experimental Protocol

Stage 1: Synthesis of the 4-Chloroquinoline Scaffold

Step A: Enamine Formation & Cyclization (One-Pot) Rationale: The condensation of aniline and DEEM is exothermic, but the subsequent cyclization requires high energy to restore aromaticity in the pyridine ring.

-

Preparation: In a 20 mL microwave vial, mix Aniline (10 mmol) and DEEM (10 mmol, 1.0 eq).

-

Pre-heating: Irradiate at 150°C for 5 minutes (Absorption Level: High). Note: Ethanol is evolved; ensure the vessel can handle the pressure build-up.

-

Cyclization: Add Diphenyl ether (2 mL) to act as a heat sink/solvent. Seal and irradiate at 250°C for 10–15 minutes .

-

Work-up: Cool to RT. Add hexane (10 mL) to precipitate the 4-hydroxyquinoline product. Filter and wash with hexane to remove diphenyl ether.

Step B: Chlorination

-

Reaction: Place the dried 4-hydroxyquinoline (5 mmol) in a 10 mL vial. Add

(15 mmol, 3 eq). -

MW Conditions: Irradiate at 100°C for 10 minutes .

-

Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Extract with Ethyl Acetate (3x).[1] Dry over

and concentrate.-

Checkpoint: The product should be a solid.[2] Verify conversion via TLC (Hexane:EtOAc 8:2).

-

Stage 2: Thiol Coupling (The "Sulfanyl" Step)

This step utilizes the

-

Setup: In a 5 mL microwave vial, dissolve Ethyl 4-chloroquinoline-3-carboxylate (1.0 mmol) in DMF (3 mL).

-

Reagents: Add Thiol (1.2 mmol) and

(1.5 mmol). -

MW Protocol:

-

Temperature: 110°C

-

Time: 15 minutes

-

Power: Dynamic (Max 150W)

-

Stirring: High

-

-

Purification: Pour into ice water. The sulfanylquinoline carboxylate usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Optimization & Data Analysis

The following table summarizes the efficiency gains of this microwave protocol compared to conventional thermal heating (oil bath).

| Parameter | Conventional Thermal | Microwave Protocol | Improvement Factor |

| Cyclization Temp | 250°C (Sand/Oil Bath) | 250°C (Direct Irradiation) | Precise Control |

| Cyclization Time | 4 – 12 Hours | 15 Minutes | 16x - 48x Faster |

| 3 – 6 Hours (Reflux) | 15 Minutes | 12x - 24x Faster | |

| Overall Yield | 45 – 60% | 75 – 92% | +30% Yield |

| Solvent Usage | High (Reflux volumes) | Low (Concentrated) | Green Chemistry |

Troubleshooting & Critical Parameters

Pressure Management

-

Issue: Vial failure during Step A (Cyclization).

-

Cause: Rapid release of ethanol vapor.

-

Solution: Use a "pre-stir" phase at 80°C for 2 minutes to allow initial ethanol evolution before ramping to 250°C. Ensure the vial headspace is at least 50% of the volume.

Incomplete Substitution (Stage 2)

-

Issue: Presence of unreacted chloro-intermediate.

-

Cause: Thiol oxidation to disulfide (dimerization) before reaction.

-

Solution: Degas the DMF with nitrogen prior to use. Add a reducing agent like TCEP (5 mol%) if the thiol is prone to rapid oxidation.

Hydrolysis Side Reaction

-

Issue: Formation of carboxylic acid instead of ester.

-

Cause: Wet DMF or excess base reacting with the ester moiety.

-

Solution: Use anhydrous DMF and strictly 1.5 eq of anhydrous

. Avoid NaOH or strong hydroxide bases.

References

- Title: Microwave-assisted synthesis of quinoline derivatives: Application notes and protocols.

-

Gould-Jacobs Reaction Optimization

-

Nucleophilic Substitution on Quinolines

-

Biological Relevance of Sulfanylquinolines

- Title: Synthesis and biological activity of derivatives (2-methyl (phenyl)-6-R-quinolin-4-yl-sulfanyl) carboxylic acids.

- Source: Academia.edu (Science Review).

-

URL:[Link]

Sources

Application Notes & Protocols: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate as a Versatile Synthetic Building Block

Introduction: Unlocking the Potential of a Privileged Scaffold

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, existing in tautomeric equilibrium with its 2-thioxo form (Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate), is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its rigid quinoline core is decorated with multiple reactive sites: a soft nucleophilic sulfur, a hard nucleophilic oxygen, a potentially nucleophilic nitrogen, and an activated aromatic ring system. This unique arrangement makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.

Derivatives of the 4-hydroxy-2-thioxo-quinoline core are known to possess a wide spectrum of biological activities, including antibacterial, anticancer, and neuroprotective properties.[1] The presence of the sulfur atom, in particular, has been correlated with enhanced antibacterial efficacy.[1] These compounds are also key precursors for creating fused heterocyclic systems, such as thiazolo[3,2-a]quinolinium salts, which are themselves subjects of intense pharmacological investigation.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this scaffold, complete with robust, field-proven protocols for its application in synthetic chemistry. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not just a series of steps, but a self-validating system for predictable and successful synthesis.

Core Reactivity and Regioselectivity

The synthetic utility of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate hinges on the differential reactivity of its nucleophilic centers. The key to harnessing its potential lies in understanding and controlling the regioselectivity of alkylation and acylation reactions.

-

The Thiol/Thione Tautomerism: The molecule exists as an equilibrium between the 4-hydroxy-2-thioquinoline and the 4-hydroxy-2(1H)-quinolone-thione forms. The sulfur atom, being a soft nucleophile, is the primary site of attack for soft electrophiles like alkyl halides.

-

S-Alkylation Dominance: In the presence of a mild base, the sulfur atom is readily deprotonated to form a thiolate. This thiolate is a superior nucleophile compared to the hydroxyl or amide functionalities under typical alkylating conditions. Consequently, the initial alkylation occurs almost exclusively on the sulfur atom.[1][4] This selective S-alkylation is the gateway to a vast library of 2-(alkylthio)quinoline derivatives.

-

Secondary Reactivity: Once the sulfur is alkylated, the electronic landscape of the molecule changes. The resulting methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate anion can then be further alkylated. At this stage, a mixture of O- and N-alkylation products is often observed, with O-alkylation typically predominating.[1] This secondary reactivity allows for further diversification of the molecular scaffold.

The diagram below illustrates the primary reactive sites and the general workflow for diversification.

Sources

- 1. mdpi.com [mdpi.com]

- 2. SYNTHESIS AND PROPERTIES OF THIAZOLO- AND OXAZOLO[3,2-<i>a</i>]QUINOLINIUM SYSTEMS AND THEIR HYDROGENATED DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Two-Step Synthesis of the Thiazolo[3,2-a]quinoline Scaffold from Methyl Ester Precursors

Abstract

This comprehensive guide details a reliable and efficient two-step synthetic pathway to the thiazolo[3,2-a]quinoline core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3][4][5] The strategy commences with readily accessible methyl quinoline-2-carboxylate precursors, which are converted into a pivotal quinoline-2-thione intermediate. Subsequent cyclocondensation of this intermediate with α-halo ketones affords the target N-fused heterocyclic system. This document provides in-depth mechanistic rationale, step-by-step experimental protocols, and critical insights born from field experience to ensure reproducibility and high yields. The protocols are designed as self-validating systems, incorporating purification and characterization steps essential for drug discovery and development professionals.

Introduction: The Significance of the Thiazolo[3,2-a]quinoline Core

The fusion of quinoline and thiazole rings creates the thiazolo[3,2-a]quinoline scaffold, a privileged structure in chemical biology. Quinoline derivatives are foundational components in numerous natural and synthetic compounds, exhibiting a wide array of biological activities including antimicrobial, antimalarial, and anticancer properties.[5][6][7] Similarly, the thiazole ring is a key pharmacophore known for its ability to engage with a diverse range of biological targets.[3] The resulting fused system has been explored for various therapeutic applications, including the development of novel anticancer agents and VEGFR-2 inhibitors.[3][4]

Despite their importance, synthetic routes to these molecules can be challenging. This application note presents a streamlined and robust methodology starting from methyl quinoline-2-carboxylates, which are often commercially available or can be synthesized through established methods like the Doebner-Von Miller or Friedländer reactions.[6][8][9] Our approach focuses on a logical and modular two-part strategy: the synthesis of a key thione intermediate and its subsequent annulation to build the final thiazole ring.

Overall Synthetic Strategy

The conversion of a methyl quinoline-2-carboxylate to a thiazolo[3,2-a]quinoline is most effectively achieved via a two-stage process. Direct conversion is mechanistically challenging; therefore, the strategy hinges on the formation of a quinoline-2-thione intermediate, which serves as the lynchpin for the final cyclization.

Diagram 1: High-level workflow for the synthesis of the thiazolo[3,2-a]quinoline scaffold.

Part I: Synthesis of the Key Intermediate: Quinoline-2-thione

The initial phase of the synthesis transforms the stable methyl ester into the reactive quinoline-2-thione. This is achieved by first converting the ester into the corresponding amide (quinolin-2-one) via hydrolysis, followed by a robust thionation reaction.

Mechanistic Rationale: The Thionation Step

The conversion of a carbonyl group to a thiocarbonyl is a critical transformation. While various reagents exist, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, commonly known as Lawesson's Reagent, is the preferred choice for this protocol.

Why Lawesson's Reagent?

-

High Efficacy: It is highly effective for the thionation of amides and ketones.

-

Favorable Solubility: Unlike phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent is soluble in many organic solvents like toluene and benzene, facilitating homogeneous reaction conditions and simplifying workup.[10]

-

Milder Conditions: Reactions typically proceed at reflux in non-polar solvents, which is less harsh than the conditions often required for other thionating agents.

The mechanism involves the reaction of the carbonyl oxygen with the phosphorus-sulfur ring of Lawesson's Reagent, leading to a four-membered oxathiaphosphetane intermediate, which then fragments to yield the desired thiocarbonyl and a stable phosphine oxide byproduct.

Experimental Protocols

Protocol 1.1: Saponification of Methyl Quinoline-2-carboxylate to Quinolin-2(1H)-one

This initial step converts the methyl ester into the corresponding quinolin-2-one via hydrolysis.

-

Reagents and Equipment:

-

Methyl quinoline-2-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH, 2.0 eq)

-

Methanol (MeOH) and Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

-

Step-by-Step Procedure:

-

Dissolve methyl quinoline-2-carboxylate in a 1:1 mixture of methanol and water in a round-bottom flask.

-

Add sodium hydroxide pellets and stir the mixture at reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution dropwise with concentrated HCl to pH ~2. The quinoline-2-carboxylic acid will precipitate.

-

Isolate the acid by vacuum filtration, wash with cold water, and dry.

-

Place the dried acid in a flask and heat it just above its melting point (typically 155-160 °C) until gas evolution (CO₂) ceases. The crude product solidifies upon cooling.

-

Recrystallize the solid from ethanol to yield pure quinolin-2(1H)-one.

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity before proceeding.

Protocol 1.2: Thionation of Quinolin-2(1H)-one

This protocol converts the intermediate lactam into the crucial quinoline-2-thione.[10]

-

Reagents and Equipment:

-

Quinolin-2(1H)-one (1.0 eq)

-

Lawesson's Reagent (0.6 eq)

-

Anhydrous Toluene or Benzene

-

Inert atmosphere setup (Nitrogen or Argon)

-

Round-bottom flask with reflux condenser

-

Silica gel for column chromatography

-

-

Step-by-Step Procedure:

-

SAFETY NOTE: Lawesson's Reagent and the resulting byproducts are malodorous and toxic. Perform this reaction in a well-ventilated fume hood.

-

To a solution of quinolin-2(1H)-one in anhydrous toluene, add Lawesson's Reagent under an inert atmosphere.

-

Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC (eluent: e.g., 1:1 ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by flash column chromatography on silica gel to afford the pure quinoline-2-thione as a yellow solid.[10]

-

Part II: Cyclocondensation to Form the Thiazolo[3,2-a]quinoline Core

This final stage involves the construction of the fused thiazole ring through a cyclocondensation reaction between the quinoline-2-thione intermediate and an α-halo ketone.

Mechanistic Rationale: Hantzsch-Type Thiazole Synthesis

This reaction is a classic example of a Hantzsch-type thiazole synthesis.[11] The quinoline-2-thione exists in tautomeric equilibrium with 2-mercaptoquinoline. The sulfur atom of the mercapto tautomer is a potent nucleophile.

The mechanism proceeds in two key steps:

-

S-Alkylation: The sulfur atom attacks the electrophilic α-carbon of the halo ketone in an Sₙ2 reaction, displacing the halide and forming an S-alkylated intermediate.

-

Intramolecular Cyclization & Dehydration: The nitrogen atom of the quinoline ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate (a thiazolinium alcohol), which readily dehydrates under the reaction conditions to yield the aromatic thiazolo[3,2-a]quinolinium salt.

Diagram 2: Simplified mechanism for the Hantzsch-type synthesis of the target scaffold.

Experimental Protocol

Protocol 2.1: Synthesis of a Thiazolo[3,2-a]quinolinium Bromide

This protocol uses 2-bromoacetophenone as a representative α-halo ketone. The methodology can be adapted for a wide variety of α-chloro or α-bromo ketones to generate a library of derivatives.

-

Reagents and Equipment:

-

Quinoline-2-thione (1.0 eq)

-

2-Bromoacetophenone (or other α-halo ketone, 1.05 eq)

-

Anhydrous Ethanol or Acetonitrile

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel, filter paper

-

-

Step-by-Step Procedure:

-

Dissolve the quinoline-2-thione in anhydrous ethanol in a round-bottom flask.

-

Add the 2-bromoacetophenone to the solution at room temperature.

-

Heat the mixture to reflux and stir for 4-8 hours. The product often begins to precipitate from the reaction mixture as a salt.

-

Monitor the reaction by TLC until the starting thione is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure thiazolo[3,2-a]quinolinium bromide. Further purification can be achieved by recrystallization if necessary.

-

Data Presentation and Characterization

Thorough characterization is essential to confirm the successful synthesis of the target structures. The following table provides representative data for a model synthesis.

| Compound | Step | Reagents | Typical Yield | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |

| Quinolin-2(1H)-one | 1.1 | Methyl Quinoline-2-carboxylate, NaOH | 85-95% | 150-152 | 12.1 (br s, 1H, NH), 7.5-8.0 (m, 5H, Ar-H), 6.7 (d, 1H) |

| Quinoline-2-thione | 1.2 | Quinolin-2(1H)-one, Lawesson's Reagent | 70-85% | 145-147 | 13.9 (br s, 1H, NH), 7.6-8.2 (m, 6H, Ar-H) |

| Phenyl-thiazolo[3,2-a]quinolinium bromide | 2.1 | Quinoline-2-thione, 2-Bromoacetophenone | 80-90% | >250 | 9.5 (d, 1H), 8.0-8.8 (m, 10H, Ar-H), 7.9 (s, 1H, thiazole-H) |

Note: Spectroscopic data are illustrative and will vary based on substitution patterns and the specific NMR solvent used.

Conclusion

This application note outlines a validated, two-part synthetic strategy for producing the medicinally relevant thiazolo[3,2-a]quinoline scaffold from methyl ester precursors. The methodology relies on the robust conversion of a quinolin-2-one to a quinoline-2-thione using Lawesson's Reagent, followed by a highly efficient Hantzsch-type cyclocondensation. The protocols provided are detailed and modular, allowing researchers to readily synthesize a diverse library of derivatives by simply varying the α-halo ketone coupling partner in the final step. This approach provides a reliable and scalable route for academic and industrial laboratories engaged in drug discovery and development.

References

-

Bugaenko, D. I., Tikhanova, O. A., & Karchava, A. V. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. The Journal of Organic Chemistry, 88(3), 1018–1023. [Link]

-

PrepChem. (n.d.). Synthesis of Step A: 1-methyl-quinoline-2-thione. Retrieved from [Link]

-

Lin, Y.-W., et al. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6126. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Molecules, 26(2), 398. [Link]

-

Srivastava, A., Chandra, A., & Singh, R. M. (2006). Synthesis of isothiazolo [5, 4-b] quinolines and their oxidation products. Indian Journal of Chemistry, 45B, 2118-2122. [Link]

-

Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 765. [Link]

-

ResearchGate. (n.d.). Synthesis of -[1][10][12]triazolo[3,2-b][12][13]thiazino[6,5-b]quinolin-9-yl)ethanones. Retrieved from [Link]

-

Crenshaw, R. R., et al. (1985). Synthesis and immunomodulating activity of 5H-thiazolo[2,3-b]quinazolin-3(2H)-one. Journal of Medicinal Chemistry, 28(10), 1482-1486. [Link]

-

Palmieri, A., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. CORE Repository. [Link]

-

Zhang, L., et al. (2011). Discovery and development of thiazolo[3,2-a]pyrimidinone derivatives as general inhibitors of Bcl-2 family proteins. ChemMedChem, 6(5), 853-864. [Link]

-

Al-Ostath, R. A., et al. (2024). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

-

Guesmi, F., et al. (2024). Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

ResearchGate. (n.d.). Synthesis of thiazolo- and thiazino[3,2-a]quinazolinone derivatives. Retrieved from [Link]

-

Singh, R., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Shaik, N. B., & Reddy, G. C. (2020). Synthesis of Quinoline-Thiazole Compound. International Journal of Applied Research. [Link]

-

Al-Mousawi, S. M., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 14(2), 1039-1061. [Link]

-

Aly, H. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(24), 5489. [Link]

-

Sahi, S., & Paul, S. (2016). Synthesis and biological evaluation of quinolines, thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines and triazolo[3,4-b][1][12][13]thiadiazepines as antimicrobial agents. Medicinal Chemistry Research, 25, 1016-1029. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

Sources

- 1. Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. iipseries.org [iipseries.org]

- 7. allresearchjournal.com [allresearchjournal.com]

- 8. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. prepchem.com [prepchem.com]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

Synthesis of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate: An In-depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol and scientific rationale for the preparation of Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and offer insights into the critical parameters that govern the success of this synthesis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, in particular, have been recognized for their potential as highly effective antibiotics, with the sulfur atom at the 2-position often enhancing antibacterial activity.[1] This guide focuses on a synthetic route to Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate commencing from phenyl isothiocyanate and dimethyl malonate, a pathway that involves a key intramolecular cyclization step.

Reaction Overview: A Two-Step Synthetic Strategy

The synthesis of the target molecule from phenyl isothiocyanate and dimethyl malonate is conceptually a two-step process:

-

Nucleophilic Addition: The reaction is initiated by the base-mediated nucleophilic addition of the enolate of dimethyl malonate to the electrophilic carbon of phenyl isothiocyanate. This step forms a key intermediate, methyl 2-(phenylthiocarbamoyl)malonate.

-

Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular condensation of the thiocarbamoyl malonate intermediate. This thermal cyclization, typically performed at high temperatures, results in the formation of the desired quinoline ring system.[2]

Below is a visual representation of the overall synthetic workflow:

Caption: Formation of the key thiocarbamoyl malonate intermediate.

Step 2: Intramolecular Cyclization